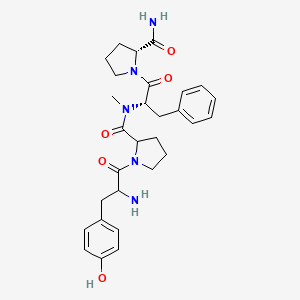

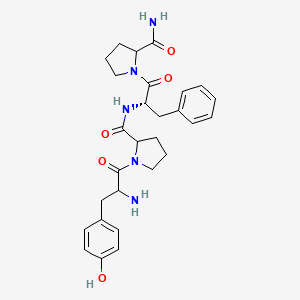

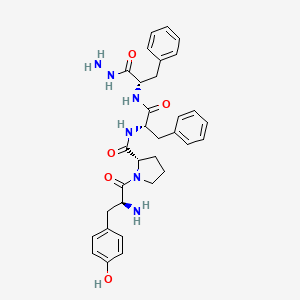

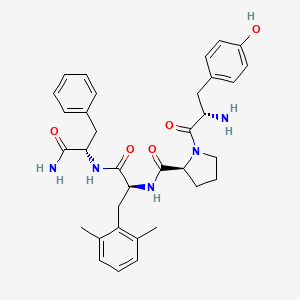

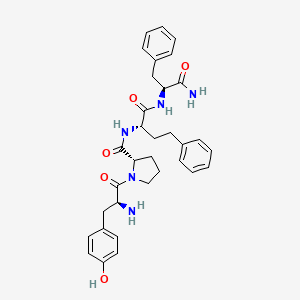

Tyr-Pro-Phe-Phe-NHNH2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tyr-Pro-Phe-Phe-NHNH2: ist ein synthetisches Derivat von Endomorphin-2, einem endogenen Opioidpeptid. Endomorphin-2 mit der Sequenz Tyr-Pro-Phe-Phe-NH2 ist bekannt für seine hohe Affinität und Selektivität für den μ-Opioid-Rezeptor. Diese Verbindung spielt eine bedeutende Rolle in verschiedenen physiologischen Prozessen, darunter Schmerzempfindung und Stressreaktionen .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: : Die Synthese von this compound erfolgt typischerweise mittels Festphasenpeptidsynthese (SPPS). Dieses Verfahren ermöglicht die sequenzielle Addition geschützter Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Der Prozess umfasst:

Kopplung: Die Aminosäuren werden unter Verwendung von Reagenzien wie HBTU oder DIC in Gegenwart einer Base wie DIPEA gekoppelt.

Entschützung: Die Schutzgruppen an den Aminosäuren werden unter Verwendung von TFA entfernt.

Industrielle Produktionsmethoden: : Die industrielle Produktion von Peptiden wie this compound erfolgt häufig mittels großtechnischer SPPS mit automatischen Peptidsynthesizern. Der Prozess ist auf hohe Ausbeute und Reinheit optimiert und umfasst strenge Reinigungsschritte wie HPLC.

Chemische Reaktionsanalyse

Arten von Reaktionen

Oxidation: this compound kann Oxidationsreaktionen eingehen, insbesondere am Tyrosinrest, wodurch Dityrosin oder andere oxidierte Produkte entstehen.

Reduktion: Reduktionsreaktionen können auf die Peptidbindungen oder Seitenketten abzielen und die Struktur und Funktion des Peptids verändern.

Substitution: Substitutionsreaktionen können die Seitenketten der Aminosäuren modifizieren und neue funktionelle Gruppen einführen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel unter milden Bedingungen.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Dithiothreitol.

Substitution: Verschiedene Alkylierungs- oder Acylierungsmittel unter kontrollierten Bedingungen.

Hauptprodukte: : Die Hauptprodukte dieser Reaktionen hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zur Bildung von Dityrosin führen, während Reduktion zu modifizierten Peptiden mit veränderter biologischer Aktivität führen kann .

Wissenschaftliche Forschungsanwendungen

Chemie: : this compound wird in der Untersuchung der Peptidchemie verwendet, insbesondere im Verständnis der Struktur-Aktivitäts-Beziehungen von Opioidpeptiden.

Biologie: : In der biologischen Forschung wird diese Verbindung verwendet, um die Rolle von Endomorphin bei der Schmerzmodulation und Stressreaktionen zu untersuchen. Es dient als Modellpeptid für die Untersuchung von Rezeptor-Ligand-Wechselwirkungen.

Medizin: : this compound hat potenzielle therapeutische Anwendungen in der Schmerztherapie aufgrund seiner hohen Affinität zum μ-Opioid-Rezeptor. Es wird auch für seine Rolle bei der Modulation von Immunantworten und dem Neuroprotection untersucht .

Industrie: : In der pharmazeutischen Industrie wird diese Verbindung bei der Entwicklung neuer Analgetika und anderer therapeutischer Wirkstoffe eingesetzt, die auf das Opioidsystem abzielen .

Wirkmechanismus

This compound übt seine Wirkungen hauptsächlich über den μ-Opioid-Rezeptor aus. Nach Bindung an diesen Rezeptor aktiviert es intrazelluläre Signalwege, die zu Analgesie und anderen physiologischen Reaktionen führen. Die hohe Selektivität der Verbindung für den μ-Opioid-Rezeptor macht sie zu einem wertvollen Werkzeug für die Untersuchung der Opioid-Rezeptor-Pharmakologie .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: : The synthesis of Tyr-Pro-Phe-Phe-NHNH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: The amino acids are coupled using reagents like HBTU or DIC in the presence of a base such as DIPEA.

Deprotection: The protecting groups on the amino acids are removed using TFA.

Industrial Production Methods: : Industrial production of peptides like this compound often employs large-scale SPPS with automated peptide synthesizers. The process is optimized for high yield and purity, involving rigorous purification steps such as HPLC.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: Tyr-Pro-Phe-Phe-NHNH2 can undergo oxidation reactions, particularly at the tyrosine residue, forming dityrosine or other oxidized products.

Reduction: Reduction reactions can target the peptide bonds or side chains, altering the peptide’s structure and function.

Substitution: Substitution reactions can modify the side chains of the amino acids, introducing new functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

Reduction: Reducing agents like sodium borohydride or dithiothreitol.

Substitution: Various alkylating or acylating agents under controlled conditions.

Major Products: : The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to dityrosine formation, while reduction can yield modified peptides with altered biological activity .

Wissenschaftliche Forschungsanwendungen

Chemistry: : Tyr-Pro-Phe-Phe-NHNH2 is used in the study of peptide chemistry, particularly in understanding the structure-activity relationships of opioid peptides.

Biology: : In biological research, this compound is used to investigate the role of endomorphins in pain modulation and stress responses. It serves as a model peptide for studying receptor-ligand interactions.

Medicine: : this compound has potential therapeutic applications in pain management due to its high affinity for the μ-opioid receptor. It is also explored for its role in modulating immune responses and neuroprotection .

Industry: : In the pharmaceutical industry, this compound is used in the development of new analgesics and other therapeutic agents targeting the opioid system .

Wirkmechanismus

Tyr-Pro-Phe-Phe-NHNH2 exerts its effects primarily through the μ-opioid receptor. Upon binding to this receptor, it activates intracellular signaling pathways that lead to analgesia and other physiological responses. The compound’s high selectivity for the μ-opioid receptor makes it a valuable tool for studying opioid receptor pharmacology .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

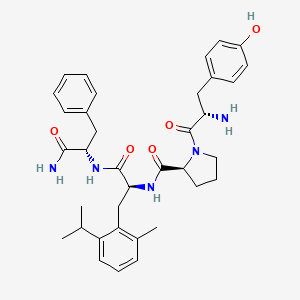

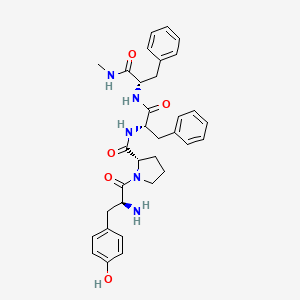

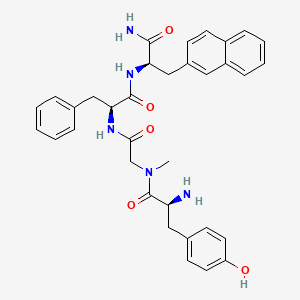

Endomorphin-1: Tyr-Pro-Trp-Phe-NH2

Endomorphin-2: Tyr-Pro-Phe-Phe-NH2

Acetyl-Tyr-Pro-Phe-Phe-NH2: Ein synthetisches Derivat mit einer Acetylgruppe am N-Terminus.

Einzigartigkeit: : Tyr-Pro-Phe-Phe-NHNH2 ist aufgrund des Vorhandenseins der Hydrazidgruppe am C-Terminus einzigartig, die seine Bindungsaffinität und Selektivität für den μ-Opioid-Rezeptor beeinflussen kann. Diese Modifikation kann auch die Stabilität und Resistenz des Peptids gegenüber enzymatischem Abbau beeinflussen .

Eigenschaften

Molekularformel |

C32H38N6O5 |

|---|---|

Molekulargewicht |

586.7 g/mol |

IUPAC-Name |

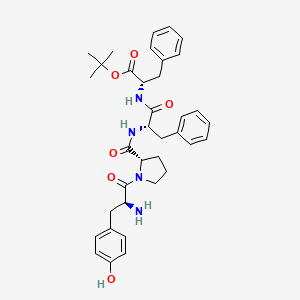

(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[[(2S)-1-hydrazinyl-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C32H38N6O5/c33-25(18-23-13-15-24(39)16-14-23)32(43)38-17-7-12-28(38)31(42)36-26(19-21-8-3-1-4-9-21)29(40)35-27(30(41)37-34)20-22-10-5-2-6-11-22/h1-6,8-11,13-16,25-28,39H,7,12,17-20,33-34H2,(H,35,40)(H,36,42)(H,37,41)/t25-,26-,27-,28-/m0/s1 |

InChI-Schlüssel |

JZSLBNUKUIAYPN-LJWNLINESA-N |

Isomerische SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)NN |

Kanonische SMILES |

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)NN |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

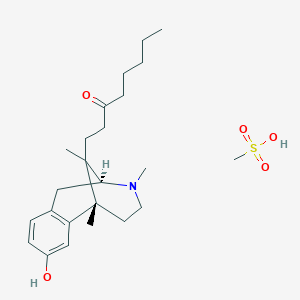

![1-[(1S,9R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]octan-3-one;methanesulfonic acid](/img/structure/B10853666.png)

![Methyl 2-[3-ethenyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-hydroxyprop-2-enoate](/img/structure/B10853671.png)